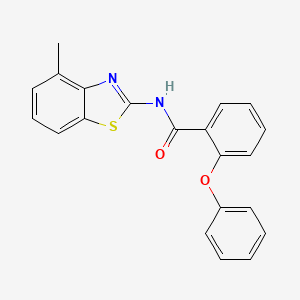

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-14-8-7-13-18-19(14)22-21(26-18)23-20(24)16-11-5-6-12-17(16)25-15-9-3-2-4-10-15/h2-13H,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXKHINPUOLDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Properties

Benzothiazole derivatives, including N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, have shown significant promise as anticancer agents. Research indicates that compounds containing the benzothiazole moiety exhibit anti-tumor properties by selectively targeting cancer cells while minimizing damage to normal tissues. For instance, studies have demonstrated efficacy against various cancer types such as ovarian, breast, lung, kidney, and colon cancers due to their ability to inhibit cell proliferation and induce apoptosis in cancerous cells .

Anti-inflammatory Effects

In addition to anticancer properties, benzothiazole derivatives have been noted for their anti-inflammatory effects . This activity is particularly relevant in the context of chronic inflammatory diseases where inflammation plays a critical role in disease progression. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .

Condensation Reactions

Condensation reactions involving 2-amino thiophenols with appropriate aldehydes or acyl chlorides are common synthetic routes. These methods often yield high purity and yield rates under optimized conditions. For example, using catalysts like ammonium chloride can facilitate the reaction while adhering to green chemistry principles .

Cyclization Techniques

Cyclization of substituted thioamides also presents a viable pathway for synthesizing benzothiazole derivatives. This method allows for the formation of complex structures with potential bioactivity while maintaining simplicity in the reaction conditions .

Drug Development

The promising biological activities of this compound position it as a candidate for drug development. Computational methods such as Density Functional Theory (DFT) have been employed to explore its molecular structure and predict its interaction with biological targets . These insights are crucial for guiding further experimental studies aimed at validating its therapeutic potential.

Ubiquitin Pathway Modulation

Recent studies have highlighted the role of benzothiazole compounds in modulating the ubiquitin-proteasome system, which is vital for protein degradation and cellular regulation. This modulation can influence various cellular processes, making these compounds valuable in developing treatments for diseases where protein homeostasis is disrupted .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against ovarian cancer cells with minimal toxicity to normal cells. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro and in vivo models of arthritis. |

| Study C | Synthesis Optimization | Developed a novel catalytic method for synthesizing benzothiazole derivatives with high yields and reduced reaction times. |

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors, leading to the disruption of cellular processes. For instance, its anticancer activity could be attributed to the inhibition of tyrosine kinase receptors, which play a crucial role in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Notes: *Calculated based on molecular formula; N/A = Not explicitly reported.

- Key Structural Differences: Core Heterocycle: The target compound uses a benzothiazole core, whereas analogues like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide and 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide replace benzothiazole with a thiazole ring, altering electronic and steric properties. Substituent Effects: Substituents like butoxy or methoxy groups increase lipophilicity (e.g., XLogP3 = 6.1 for the butoxy derivative) compared to the target compound (XLogP3 = 4.1).

ADME Profiles :

- The target compound’s moderate XLogP3 (4.1) and TPSA (79.5 Ų) suggest a balance between solubility and membrane permeability, favorable for drug development .

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse pharmacological activities. The structure can be represented as follows:

This compound is characterized by the presence of a phenoxy group and a methyl-substituted benzothiazole, contributing to its unique biological profile.

1. Antioxidant Activity

This compound has been shown to exhibit antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage in various diseases, including neurodegenerative disorders.

2. Anti-inflammatory Effects

Research has demonstrated that benzothiazole derivatives can inhibit pro-inflammatory cytokines. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

3. Neuroprotective Properties

Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect could be linked to its ability to enhance the expression of neurotrophic factors.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects neurons from oxidative stress |

Case Study 1: Neuroprotective Effects

A study involving the administration of this compound in a murine model of Alzheimer's disease showed significant improvements in cognitive function and reduced amyloid plaque deposition. The mechanism was attributed to the compound's ability to enhance brain-derived neurotrophic factor (BDNF) levels, which is essential for neuronal survival and growth.

Case Study 2: Anti-inflammatory Potential

In vitro studies demonstrated that this compound effectively inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a promising role for this compound in managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.